Cas no 886503-04-4 (2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol)

886503-04-4 structure
اسم المنتج:2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol
كاس عدد:886503-04-4
وسط:C8H5Cl2F3O2
ميغاواط:261.025311231613
MDL:MFCD06660301
CID:4764054
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol
- (2,6-Dichloro-4-(trifluoromethoxy)phenyl)methanol
- [2,6-dichloro-4-(trifluoromethoxy)phenyl]methanol
- C8H5Cl2F3O2
- Z1016
-
- MDL: MFCD06660301
- نواة داخلي: 1S/C8H5Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2
- مفتاح Inchi: AVBJPIQFBNOCFY-UHFFFAOYSA-N
- ابتسامات: ClC1C=C(C=C(C=1CO)Cl)OC(F)(F)F
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 2
- تعقيدات: 201
- طوبولوجي سطح القطب: 29.5
- إكسلوغ 3: 3.5
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB516621-500 mg |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, 95%; . |
886503-04-4 | 95% | 500MG |
€280.60 | 2023-04-17 | |
Advanced ChemBlocks | N27719-250MG |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95% | 250MG |
$100 | 2023-09-15 | |
Advanced ChemBlocks | N27719-1G |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95% | 1G |
$200 | 2023-09-15 | |
Ambeed | A490399-1g |
(2,6-Dichloro-4-(trifluoromethoxy)phenyl)methanol |
886503-04-4 | 95+% | 1g |
$292.0 | 2024-04-16 | |
A2B Chem LLC | AH90606-5g |
(2,6-Dichloro-4-(trifluoromethoxy)phenyl)methanol |
886503-04-4 | 97% | 5g |
$763.00 | 2024-04-19 | |
Aaron | AR00GYVU-1g |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95% | 1g |
$290.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265265-500mg |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95+% | 500mg |
¥1887.00 | 2024-04-26 | |
abcr | AB516621-250mg |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, 95%; . |
886503-04-4 | 95% | 250mg |
€197.00 | 2025-02-27 | |
Advanced ChemBlocks | N27719-5G |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95% | 5G |
$725 | 2023-09-15 | |
abcr | AB516621-1g |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, 95%; . |
886503-04-4 | 95% | 1g |
€342.60 | 2025-02-27 |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol الوثائق ذات الصلة
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
886503-04-4 (2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol) منتجات ذات صلة
- 1004193-51-4(4-isothiocyanato-1-(3-methylphenyl)methyl-1H-pyrazole)
- 2757956-16-2(tert-butyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate)
- 1016397-44-6(N-(1-cyanocyclohexyl)-N-methyl-2-(3-nitrophenoxy)acetamide)
- 1666126-50-6(5-Ethyl-2,3-dihydro-1-benzofuran-7-ol)
- 2137492-66-9(5-(3,5-Dimethylcyclohexyl)piperidine-2-carboxylic acid)
- 2034463-31-3(3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one)
- 2227676-06-2((1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol)
- 2098033-71-5(6-(2-Aminoethoxy)-N-methylpyrimidin-4-amine)
- 1217536-28-1(tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate)
- 2172397-13-4(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentane-1-carboxylic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:886503-04-4)2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol

نقاء:99%
كمية:1g
الأسعار ($):263.0